![molecular formula C17H15N5OS B2682426 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1798542-74-1](/img/structure/B2682426.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of this compound is complex and includes a pyrrolo[2,3-b]pyridine core . The exact structure of this specific compound is not available in the search results.Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Applications De Recherche Scientifique
Synthesis of Innovative Heterocycles
This compound serves as a precursor or a structural motif in the synthesis of innovative heterocycles, which are crucial in developing new insecticidal agents. For instance, the synthesis and insecticidal assessment of various heterocycles incorporating a thiadiazole moiety have shown potential against the cotton leafworm, Spodoptera littoralis, highlighting its significance in agricultural pest control research (Fadda et al., 2017).
Antimicrobial Activity
Research has shown the antimicrobial potential of compounds with structural similarities to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. For instance, substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and tested against Mycobacterium tuberculosis, demonstrating significant antimycobacterial activity. This highlights the compound's relevance in the development of new antimicrobial agents (Gezginci, Martin, & Franzblau, 1998).
Design of Novel Therapeutic Agents
Compounds structurally related to this compound have been explored for their therapeutic potential. Research on various substituted derivatives has led to the identification of promising candidates for antiulcer, anti-inflammatory, and cytotoxic activities. This indicates the compound's significance in medicinal chemistry and drug discovery (Starrett et al., 1989).
Orientations Futures
The future directions for this compound could involve further optimization and testing. For instance, one study found that a related compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization . These results could provide the reference for the design of new inhibitors against colorectal cancer .
Mécanisme D'action
Target of Action
The primary target of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is the fibroblast growth factor receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the FGF–FGFR axis . These pathways include signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with various enzymes and proteins in the body. It has been found to inhibit the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . The nature of these interactions involves the compound binding to the receptor, inhibiting its activity, and thus affecting the downstream signaling pathways .
Cellular Effects
The effects of this compound on cells are significant. It has been found to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, it significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the FGFR. Upon binding to the receptor, the compound inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, resulting in the inhibition of downstream signaling pathways .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on FGFR and its impact on cell proliferation and migration suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its potent inhibitory effects on FGFR, it is likely that its effects would vary with dosage .
Metabolic Pathways
Given its interaction with FGFR, it is likely involved in pathways related to cell proliferation and migration .
Transport and Distribution
Given its interaction with FGFR, it is likely that it is transported to sites where this receptor is present .
Subcellular Localization
Given its interaction with FGFR, it is likely localized to areas in the cell where this receptor is present .
Propriétés
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c23-17(13-4-5-14-15(11-13)21-24-20-14)19-8-2-9-22-10-6-12-3-1-7-18-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVAOGTXBQTTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine](/img/structure/B2682347.png)
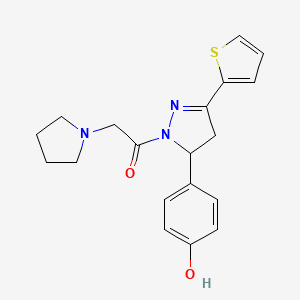

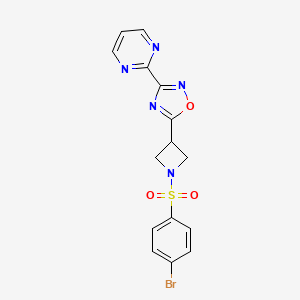
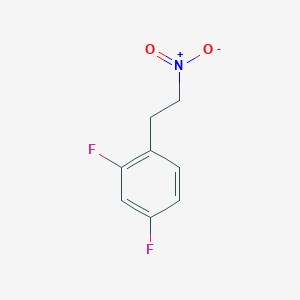

![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2682354.png)
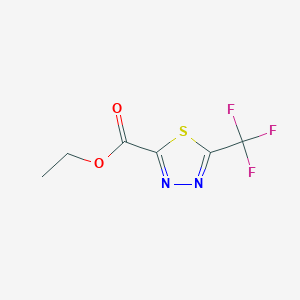
![methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2682356.png)
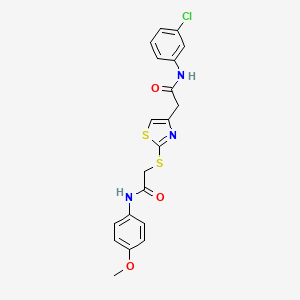
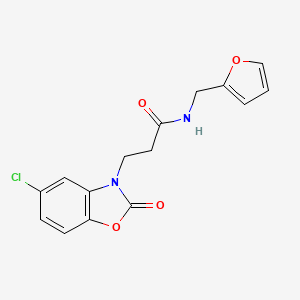
![Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2682359.png)
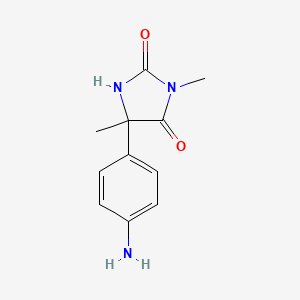
![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2682364.png)
